4-Methyl-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. One method for synthesizing indole derivatives is the aza-Friedel-Crafts reaction, which is a three-component reaction involving aldehydes, primary amines, and indoles in water . This method is advantageous as it can be performed in water, making it environmentally friendly, and it can lead to a variety of 3-substituted indoles, which are important in the synthesis of biologically active compounds. Another approach to synthesizing indole derivatives is described in the preparation of 4H-furo[3,2-b]indole-2-carboxylic acid derivatives, which involves deoxygenation and thermolysis reactions .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The comparative molecular field analysis (CoMFA) is a technique used to guide the synthesis of indole derivatives by optimizing in vivo potency and binding activity . This method involves analyzing the three-dimensional structure of the molecules to understand the relationship between their structure and biological activity. The molecular structure is also studied using computational methods such as density functional theory (DFT), which can provide detailed information on the electronic structure and spectral features of the compounds .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug synthesis. The aza-Friedel-Crafts reaction is one such chemical reaction that is used to synthesize 3-substituted indoles . Additionally, the carboxylic acid moiety in these compounds can act as a catalyst in certain reactions, further expanding the chemical versatility of indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as their vibrational modes, electronic nature, and non-linear optical (NLO) properties, can be characterized using spectroscopic techniques like FT-IR, FT-Raman, UV, and NMR . Computational studies can complement these techniques by predicting properties such as hydrogen bonding, solvent effects, and molecular electrostatic potential (MESP) . These properties are important for understanding the reactivity and stability of the compounds, which are critical factors in drug design and development.
Scientific Research Applications
Synthesis of Pharmaceutical Agents : 4-Methyl-1H-indole-2-carboxylic acid serves as a versatile intermediate in the preparation of many pharmaceutically active agents. Different synthesis methods have been developed for this compound, highlighting its importance in medicinal chemistry (Jiang et al., 2017).
Conformational Studies in Peptides and Peptoids : This compound is utilized in the synthesis of novel 3,4-fused tryptophan analogues designed for peptide and peptoid conformation elucidation studies. This application is crucial for understanding the structural aspects of bioactive peptides (Horwell et al., 1994).
Fluorescent and Infrared Probes : Ester-derivatized indoles, including 4-Methyl-1H-indole-2-carboxylic acid derivatives, are studied as potential fluorescent and infrared probes for hydration environments. This application is significant in biological and chemical sensing (Huang et al., 2018).
Antimicrobial Activity : Derivatives of 4-Methyl-1H-indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Raju et al., 2015).
Spectroscopic Studies : Indole derivatives, including 4-Methyl-1H-indole-2-carboxylic acid, have been studied for their photophysical properties. These studies are essential for the development of new fluorescent probes and for understanding the electronic nature of these molecules (Almutairi et al., 2017).
Oxidation Chemistry : The oxidation chemistry of indole-2-carboxylic acid, closely related to 4-Methyl-1H-indole-2-carboxylic acid, has been explored to understand its redox mechanism and product formation in aqueous solutions. This research has implications in electrochemistry and environmental chemistry (Goyal & Sangal, 2005).
Synthesis of Antidiabetic Agents : Tryptoline-3-carboxylic acid derivatives, synthesized from compounds like 4-Methyl-1H-indole-2-carboxylic acid, have shown potential as novel antidiabetic agents. This indicates the compound's relevance in drug discovery and development for diabetes treatment (Choudhary et al., 2011).
Future Directions
Future research on “4-Methyl-1H-indole-2-carboxylic acid” and other indole derivatives could focus on further exploring their biological activities and potential applications in the treatment of various diseases. For instance, indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . Additionally, new synthetic strategies and structural optimizations could be investigated to enhance the biological activities of these compounds .
properties
IUPAC Name |
4-methyl-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSCXKCJGFIXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397998 | |
Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indole-2-carboxylic acid | |
CAS RN |
18474-57-2 | |
Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18474-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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